Silylation Rate on Silanol Surfaces: TMS-acac Delivers Complete Conversion in 1 Hour vs. HMDS at 43.9% in 24 Hours
In a direct head-to-head experiment using cyclohexanol as a homogeneous silanol mimic, 4-[(trimethylsilyl)oxy]pent-3-en-2-one (0.5 equiv relative to cyclohexanol) achieved quantitative silylation (100% conversion) within 1 hour at the temperature used for semiconductor wafer priming. Under identical conditions, hexamethyldisilazane (HMDS) reached only 43.9% conversion after 24 hours [1]. The patent further demonstrates that HMDS decomposition generates ammonia, which forms an insoluble skin layer (T-top) on chemically amplified resist patterns, whereas TMS-acac generates no alkali by-product [1].
| Evidence Dimension | Silylation conversion of cyclohexanol (silanol model) |
|---|---|
| Target Compound Data | 100% conversion in 1 hour (TMS-acac) |
| Comparator Or Baseline | HMDS: 43.9% conversion in 24 hours |
| Quantified Difference | 2.3× higher conversion in 1/24th of the reaction time; ~55× faster initial rate |
| Conditions | Cyclohexanol (0.5 equiv), neat or in solvent, temperature consistent with wafer priming (60–90 °C range); reaction monitored over 1 h (TMS-acac) and 24 h (HMDS) |
Why This Matters
For semiconductor fabs, a 1-hour quantitative wafer priming step with no ammonia release directly translates to higher throughput, elimination of T-top pattern defects, and compatibility with chemically amplified DUV resists—a combined performance gain inaccessible with HMDS.
- [1] Endo, M.; Yawata, K.; Kubota, T. Pattern Formation Method and Surface Treatment Agent. U.S. Patent 6,133,465, October 17, 2000. (See col. 7, lines 15–35 for cyclohexanol silylation rate comparison). View Source
